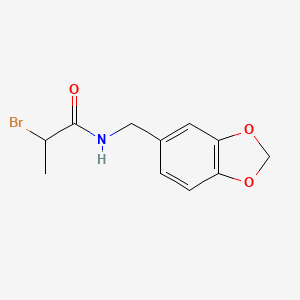

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide: is an organic compound that features a benzodioxole ring, a bromine atom, and a propanamide group

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-bromopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIWRVIQPSDYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Bromination: The benzodioxole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Amidation: The brominated benzodioxole is reacted with 2-bromopropanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzodioxole ring and the amide group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.

Industry:

Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide depends on its specific application. In pharmacological contexts, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring can interact with aromatic residues in proteins, while the bromopropanamide group can form covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-2-chloropropanamide: Similar structure but with a chlorine atom instead of bromine.

N-(1,3-Benzodioxol-5-ylmethyl)-2-iodopropanamide: Similar structure but with an iodine atom instead of bromine.

N-(1,3-Benzodioxol-5-ylmethyl)-2-fluoropropanamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness:

Reactivity: The bromine atom in N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide makes it more reactive in nucleophilic substitution reactions compared to its chlorine or fluorine analogs.

Biological Activity: The specific biological activities of the compound can vary based on the halogen present, with bromine often providing a balance between reactivity and stability.

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C11H12BrN2O3

- Molecular Weight : 286.12 g/mol

- CAS Number : 349443-05-6

- SMILES Notation : BrCCC(=O)NCc1cc2c(OCO2)cc1

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Vascular Smooth Muscle Interaction : The compound has been shown to stimulate mitogenesis in vascular smooth muscle cells in vitro, which may contribute to its vasoconstrictive effects . This action is mediated through the binding of endothelin to its receptors on vascular smooth muscle, leading to increased mean arterial blood pressure and decreased cardiac output.

- Gastrointestinal Effects : Research indicates that this compound can induce the formation of gastric ulcers, suggesting a potential for gastrointestinal side effects .

- Hormonal Regulation : The compound stimulates the release of atrial natriuretic factor and increases plasma levels of vasopressin and catecholamines while inhibiting renin release . These hormonal changes can have widespread effects on fluid balance and blood pressure regulation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Vascular Smooth Muscle Cell Proliferation

A study investigated the effect of this compound on vascular smooth muscle cell proliferation. Results indicated a significant increase in cell proliferation rates compared to control groups, highlighting its potential role in vascular remodeling processes.

Case Study 2: Gastrointestinal Toxicity

In an animal model, administration of this compound led to notable gastrointestinal disturbances, including ulcer formation. This study emphasized the need for caution in therapeutic applications involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.